

(R)-(-)-2-Amino-3-methylbutane CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Amino-3-methylbutane

Cat. No.: B1353313

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An In-depth Technical Guide to (R)-(-)-2-Amino-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(R)-(-)-2-Amino-3-methylbutane**, including its CAS number and key physical characteristics. It further details generalized experimental protocols for the determination of its physical properties and illustrates its role as a chiral building block in synthetic chemistry.

Chemical Identification and Properties

(R)-(-)-2-Amino-3-methylbutane, also known as (R)-(-)-3-Methyl-2-butylamine, is a chiral primary amine. Its unique stereochemistry makes it a valuable intermediate in the synthesis of more complex chiral molecules, particularly within the pharmaceutical and agrochemical industries.

CAS Number: 34701-33-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physical Properties

The physical properties of **(R)-(-)-2-Amino-3-methylbutane** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value
Molecular Formula	C ₅ H ₁₃ N ^[1] ^[2]
Molecular Weight	87.16 g/mol ^[1] ^[2]
Boiling Point	85-87 °C ^[1] ^[6]
Density	0.75 g/mL at 20 °C (lit.) ^[1] ^[7]
Flash Point	<21 °C ^[1]
Optical Activity ([α]D)	-5.5° ± 1° (neat)
Water Solubility	60 g/L at 20 °C ^[7]
Refractive Index	1.4060 ^[7]

Experimental Protocols for Physical Property Determination

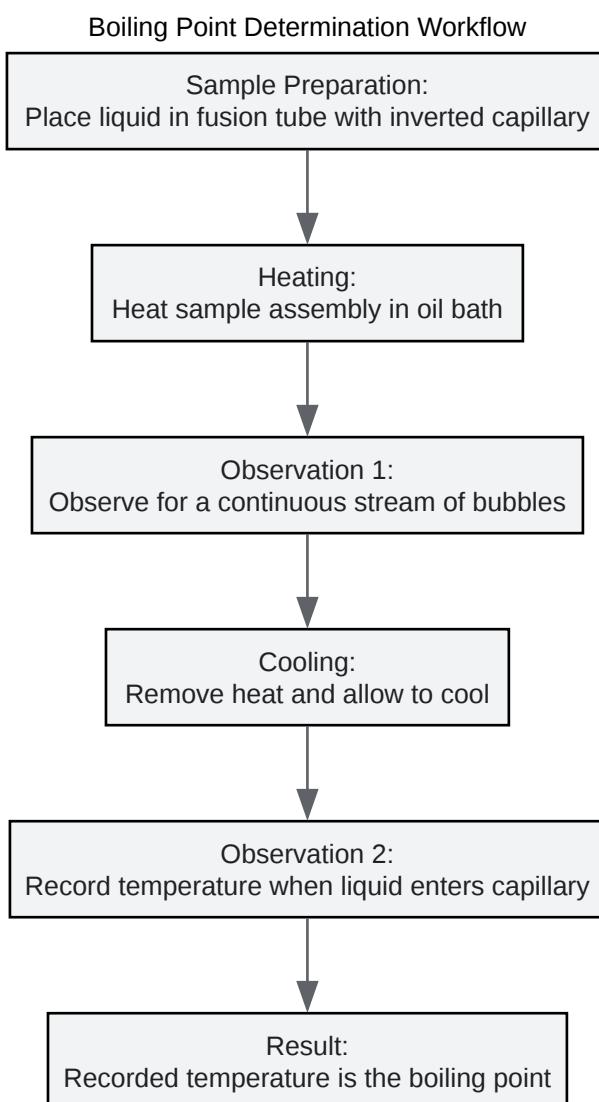
The following sections describe generalized experimental methodologies for determining the key physical properties of a liquid amine like **(R)-(-)-2-Amino-3-methylbutane**.

3.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.^[2]^[8]^[9]

- Procedure:
 - A small amount of the liquid sample is placed in a fusion tube.
 - A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
 - The fusion tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heat distribution.^[2]^[9]

- As the temperature rises, the air trapped in the capillary tube will expand, causing a steady stream of bubbles to emerge from the open end of the capillary.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[2]



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Boiling Point Determination Workflow

3.2. Determination of Density

The density of a liquid is its mass per unit volume. It can be determined by accurately measuring the mass of a known volume of the liquid.[1][10][11][12]

- Procedure:
 - An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[4][11]
 - A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
 - The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.
 - The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
 - The density is then calculated using the formula: Density = Mass / Volume.[1]
 - For higher accuracy, the procedure should be repeated multiple times, and the average density should be reported.[1]

3.3. Determination of Optical Activity

Optical activity is the ability of a chiral compound to rotate the plane of polarized light. This property is measured using a polarimeter.[13][14][15][16]

- Procedure:
 - A solution of the chiral compound is prepared at a known concentration. For a neat (pure) liquid, the density is used in place of concentration.
 - The polarimeter tube is filled with the sample solution, ensuring no air bubbles are present in the light path.
 - Plane-polarized light (typically from a sodium D-line source at 589 nm) is passed through the sample.[13][14]

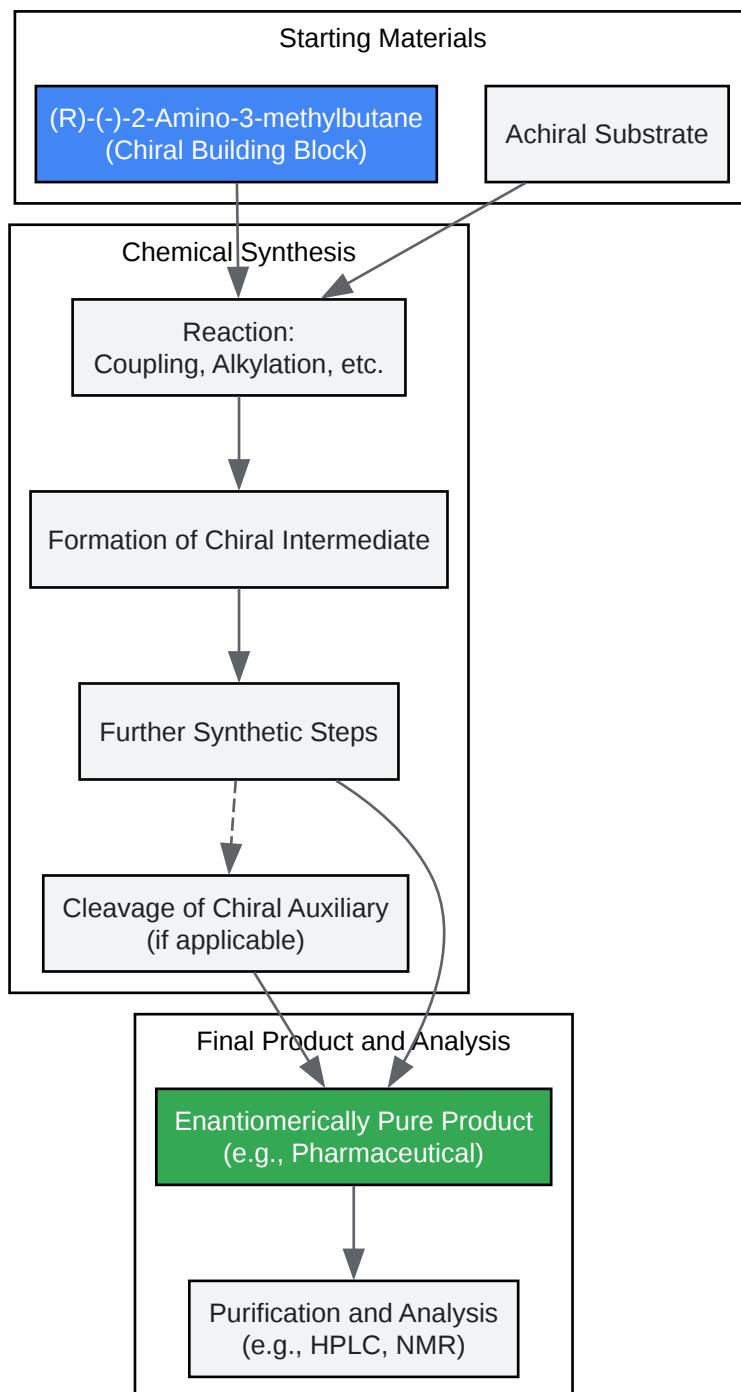
- The analyzer of the polarimeter is rotated until the light passing through the sample is extinguished or at a minimum intensity.
- The observed angle of rotation (α) is recorded. A positive value indicates dextrorotatory (clockwise) rotation, while a negative value indicates levorotatory (counter-clockwise) rotation.[\[15\]](#)[\[16\]](#)
- The specific rotation $[\alpha]$ is calculated, which normalizes the observed rotation to a standard concentration and path length.

Applications in Asymmetric Synthesis

(R)-(-)-2-Amino-3-methylbutane is a crucial chiral building block in asymmetric synthesis. Its primary amine functional group and defined stereocenter allow for the construction of enantiomerically pure pharmaceutical and agrochemical products.

The general workflow for its application involves its use as a starting material or a chiral auxiliary in a multi-step synthesis to introduce and control the stereochemistry of the final product.

General Workflow for (R)-(-)-2-Amino-3-methylbutane in Asymmetric Synthesis

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General Workflow for (R)-(-)-2-Amino-3-methylbutane in Asymmetric Synthesis

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- To cite this document: BenchChem. [(R)-(-)-2-Amino-3-methylbutane CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353313#r-2-amino-3-methylbutane-cas-number-and-physical-properties>]

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